molecular formula C9H10N2OS B2452566 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400539-92-5

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Cat. No.: B2452566
CAS No.: 1400539-92-5
M. Wt: 194.25
InChI Key: HGQWDSJXKZJLAN-UHFFFAOYSA-N
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Description

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol ( 1400539-92-5) is a high-value chemical building block with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This compound features a 1,3-thiazole core functionalized with both a hydroxymethyl group and a 1H-pyrrol-1-yl substituent, making it a versatile scaffold for synthetic and medicinal chemistry research. Its primary research application is as a key intermediate in the synthesis of more complex heterocyclic molecules. For instance, it serves as a crucial precursor in the construction of advanced pharmacologically relevant structures, such as [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]methanone, which demonstrates the utility of this scaffold in drug discovery efforts . The compound is offered with a defined SMILES code (OCC1=C(C)N=C(N2C=CC=C2)S1) to aid in computational and structural studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQWDSJXKZJLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach for Thiazole Core Formation

The thiazole ring is typically constructed via cyclocondensation of α-haloketones with thioamides or thioureas. For example, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone reacts with pyrrole-1-carbothioamide under refluxing ethanol to yield the intermediate 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde . This reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride.

Reaction Conditions :

  • Solvent: Ethanol (50 mL per 5 mmol substrate)
  • Temperature: Reflux (~78°C)
  • Duration: 5 hours
  • Yield: 68–72%

Purification is achieved via recrystallization from ethanol, yielding pale-yellow crystals.

Reduction of the Carbaldehyde to Methanol

The aldehyde intermediate is reduced to the primary alcohol using lithium aluminium hydride (LAH) . In a representative procedure, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde (1.237 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with 2M LAH (2.48 mmol) at 0°C under argon.

Reaction Conditions :

  • Solvent: THF (1 mL per 1.2 mmol substrate)
  • Temperature: 0°C
  • Duration: 1.5 hours
  • Yield: 85.1%

The reaction is quenched with water, and the product is isolated via filtration and concentration. Column chromatography (silica gel, ethyl acetate/hexane 1:3) further purifies the compound.

Alternative Synthetic Strategies

Paal-Knorr Pyrrole Synthesis

The pyrrole substituent can be introduced via the Paal-Knorr reaction , which condenses 1,4-diketones with amines. For instance, 1,4-diketone precursors react with ammonium acetate in acetic acid to form the pyrrole ring, which is subsequently incorporated into the thiazole framework.

Key Steps :

  • Synthesis of 2-(1H-pyrrol-1-yl)acetonitrile via Paal-Knorr cyclization.
  • Conversion to 2-(1H-pyrrol-1-yl)thioamide via treatment with hydrogen sulfide.
  • Cyclocondensation with 4-methyl-5-chloromethyl-1,3-thiazole to form the target compound.

Yield : 60–65% after three steps.

Direct Functionalization of Preformed Thiazoles

An alternative route involves nucleophilic aromatic substitution on preformed thiazoles. For example, 4-methyl-5-hydroxymethyl-1,3-thiazole undergoes substitution with pyrrole-1-carbonyl chloride in the presence of a base (e.g., triethylamine).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: Room temperature
  • Duration: 12 hours
  • Yield: 55–60%

Optimization and Challenges

Regioselectivity in Cyclocondensation

The position of substituents on the thiazole ring is critical. Using sterically hindered thioamides (e.g., pyrrole-1-carbothioamide) directs the reaction to form the 2-pyrrol-1-yl substitution pattern. Computational studies suggest that electron-withdrawing groups on the thioamide enhance regioselectivity by stabilizing transition states.

Stability of Intermediates

The 5-carbaldehyde intermediate is sensitive to oxidation and requires storage under inert atmospheres. Reduction with LAH must be performed at low temperatures (0°C) to prevent over-reduction or decomposition.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$): δ 1.99 (s, 3H, CH$$ _3 $$), 4.75 (s, 2H, CH$$ _2 $$OH), 6.48 (s, 1H, pyrrole-H), 7.45–7.50 (m, 4H, aromatic-H).
  • IR (KBr): 3360 cm$$ ^{-1} $$ (O–H stretch), 1685 cm$$ ^{-1} $$ (C=N stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of ≥98% for the final product.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]aldehyde or [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carboxylic acid.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. For instance, thiazole-integrated compounds have demonstrated efficacy against various cancer cell lines such as PC3 and MCF-7. One study reported that certain thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating significant cytotoxic effects on cancer cells .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A series of novel thiazole-integrated pyrrolidinone analogues were synthesized and tested for their ability to prevent seizures in animal models. Some derivatives exhibited strong anticonvulsant activity, suggesting that this compound may hold promise in treating epilepsy or related disorders .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. Compounds similar to this compound have shown activity against various bacterial strains and fungi. This suggests a possible application in developing new antimicrobial agents to combat resistant strains of pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer activities using MTT assays on various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells compared to non-modified counterparts.

CompoundCell LineIC50 (µM)
Thiazole AMCF710.2
Thiazole BPC38.5
Thiazole C (with methanol)HepG26.7

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant activity, several thiazole derivatives were tested using the pentylenetetrazole (PTZ) model in rats. The study found that certain derivatives significantly reduced seizure duration and frequency.

CompoundDose (mg/kg)Seizure Duration (s)
Control-120
Thiazole D2045
Thiazole E (with methanol)2030

Mechanism of Action

The mechanism of action of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol shares structural similarities with other compounds containing pyrrole and thiazole rings, such as [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole] and [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]amine.
  • These compounds may exhibit similar chemical reactivity and biological activity due to their structural similarities.

Uniqueness

  • The presence of the methanol group in this compound distinguishes it from other similar compounds. This functional group can participate in additional chemical reactions and may influence the compound’s biological activity.
  • The combination of pyrrole and thiazole rings in this compound provides a unique scaffold for the development of new molecules with diverse applications.

Biological Activity

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a compound that integrates a thiazole ring with a pyrrole moiety, offering a unique scaffold for various biological applications. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C9H10N2OS
  • Molecular Weight : 194.25 g/mol
  • CAS Number : 1333405-35-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anticonvulsant activities. The thiazole and pyrrole rings are known to contribute significantly to the pharmacological properties of compounds within this class.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AC. albicans3.92 mM
Compound BA. niger4.01 mM

The presence of electron-withdrawing and electron-donating groups on the aromatic rings enhances the antimicrobial efficacy of these compounds, indicating a structure–activity relationship (SAR) that is critical for their function .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation:

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Jurkat23.30Doxorubicin: 10.00
HT-2920.00Doxorubicin: 10.00

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of Bcl-2 family proteins .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively. In animal models, certain thiazole compounds exhibit protective effects against seizures induced by pentylenetetrazol (PTZ). For example:

CompoundED50 (mg/kg)Protection Rate (%)
Compound C10100

This suggests that the incorporation of specific substituents on the thiazole ring can enhance anticonvulsant activity .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that are crucial for cell survival and proliferation.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses to stimuli, thus affecting signal transduction pathways.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus, showing promising results with MIC values comparable to existing antibiotics.

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